molecular formula C12H19F3N2O2 B2626287 Tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2155840-58-5

Tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2626287
CAS No.: 2155840-58-5
M. Wt: 280.291
InChI Key: MWAGAHJGQJBCDH-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound known for its unique structural features and significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a trifluoromethyl group attached to a bicyclic azabicyclohexane framework. The stereochemistry of the compound is defined by the (1S,5S) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azabicyclohexane Core: The initial step involves the construction of the azabicyclohexane core through a cyclization reaction. This can be achieved by reacting a suitable amine with a bifunctional electrophile under controlled conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Aminomethylation: The aminomethyl group is incorporated through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Tert-butyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow microreactor systems can provide better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable feature in medicinal chemistry.

Medicine

The compound’s potential therapeutic applications include its use as a scaffold for the development of drugs targeting neurological disorders. Its bicyclic structure and stereochemistry are crucial for binding to specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism by which tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with specific proteins, modulating their activity and leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1R,5R)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: This stereoisomer differs in its (1R,5R) configuration, which can significantly alter its chemical and biological properties.

    Tert-butyl (1S,5S)-1-(aminomethyl)-5-(methyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate:

Uniqueness

The presence of the trifluoromethyl group in tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, distinguishing it from other similar compounds. Additionally, the specific (1S,5S) configuration plays a crucial role in its interaction with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O2/c1-9(2,3)19-8(18)17-6-10(5-16)4-11(10,7-17)12(13,14)15/h4-7,16H2,1-3H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAGAHJGQJBCDH-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2(C1)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@]2(C[C@]2(C1)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.